molecular formula C10H9NO2 B555151 Methyl indole-3-carboxylate CAS No. 942-24-5

Methyl indole-3-carboxylate

Cat. No.: B555151
CAS No.: 942-24-5
M. Wt: 175.18 g/mol
InChI Key: QXAUTQFAWKKNLM-UHFFFAOYSA-N
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Description

Methyl indole-3-carboxylate, also known as 3-methoxycarbonylindole or 3-carbomethoxyindole, is a derivative of indole. Indole is a significant heterocyclic system found in many natural products and drugs. This compound has been extracted from marine Streptomyces species and is known for its unique crystal structure, which includes intermolecular hydrogen bonds .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned palladium-catalyzed reactions. These methods are optimized for high yield and purity, making them suitable for commercial applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

    Substitution: Electrophilic substitution reactions readily occur on the indole nucleus due to its aromatic nature.

Common Reagents and Conditions:

Major Products Formed:

  • Oxidation and reduction reactions yield various oxidized and reduced derivatives of this compound.
  • Substitution reactions can produce dibromo derivatives and other substituted products.

Scientific Research Applications

Methyl indole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Methyl indole-3-carboxylate (MIC) is a versatile compound that interacts with several targets. It has been identified as an inhibitor of nitric oxide synthase (nNOS), protein kinase c alpha (PKCα), and the C-terminal domain of RNA polymerase II . It also inhibits the kinase insert domain receptor (KDR) and acts as an organocatalyst for the anti-Mannich reaction . These targets play crucial roles in various biological processes, including cell signaling, gene expression, and enzymatic reactions.

Mode of Action

MIC’s interaction with its targets leads to a range of biochemical changes. For instance, as an inhibitor of nNOS, it can potentially reduce the production of nitric oxide, a molecule involved in many physiological and pathological processes . As a PKCα inhibitor, MIC may affect cell proliferation and differentiation . The exact mode of action for each target is complex and may vary depending on the specific biological context.

Biochemical Pathways

MIC is a derivative of indole, a heterocyclic compound produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Indole and its derivatives, including MIC, can influence various biochemical pathways. They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .

Pharmacokinetics

Indole derivatives are known to be metabolized by the gut microbiota and can circulate in the plasma, suggesting that they may have good bioavailability .

Result of Action

The molecular and cellular effects of MIC’s action depend on its specific targets and the biological context. For example, by inhibiting nNOS, MIC could potentially modulate nitric oxide levels, affecting processes such as vasodilation, neurotransmission, and immune response . By inhibiting PKCα, it could influence cell proliferation and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MIC. For instance, the gut microbiota plays a crucial role in the metabolism of indole derivatives, including MIC . Changes in the composition of the gut microbiota could therefore potentially affect the production and action of MIC. Additionally, factors such as pH and temperature could influence the stability and activity of MIC.

Safety and Hazards

MIC is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, kept in a dark place, and sealed in dry, room temperature conditions .

Comparison with Similar Compounds

Methyl indole-3-carboxylate can be compared with other indole derivatives:

    Indole-3-acetic Acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric Acid: Used as a rooting hormone in plant propagation.

Uniqueness:

Properties

IUPAC Name

methyl 1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAUTQFAWKKNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343334
Record name Methyl indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942-24-5
Record name Methyl indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-indole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Indole-3-carboxylic acid (757 mg, 4.7 mmol, 1.0 eq.) was partially dissolved in a mixture of ether, ethyl acetate and methanol. While stirring, a solution of diazomethane in ether was added until a yellow color persisted. The solvent was removed in vacuo and the remaining white solid was passed through a silica gel column, eluting with dichloromethane to give the title A compound (819 mg), m.p. 147°-149° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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